1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate
Description
1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate is a spirocyclic compound featuring a fused indoline-piperidine core. The molecule contains two ester groups: a benzyl carboxylate at the 1'-position and an ethyl carboxylate at the 6-position. Such spiro structures are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets like kinases or receptors .
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-O'-benzyl 6-O-ethyl spiro[1,2-dihydroindole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-2-28-21(26)18-8-9-19-20(14-18)24-16-23(19)10-12-25(13-11-23)22(27)29-15-17-6-4-3-5-7-17/h3-9,14,24H,2,10-13,15-16H2,1H3 |
InChI Key |
BONDVXGYZXUHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Indoline Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline structure.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a suitable piperidine precursor. This step often requires the use of strong bases or catalysts to facilitate the formation of the spirocyclic ring.
Functional Group Modifications: Introduction of the benzyl and ethyl groups is typically done through alkylation reactions using benzyl halides and ethyl halides, respectively. These reactions are usually carried out in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms or other leaving groups with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or DMSO for nucleophilic substitutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system.
Comparison with Similar Compounds
Structural Modifications and Core Variations
Table 1: Key Structural Differences Among Analogous Spiro Compounds
Key Observations:
- Substituent Effects: The target compound’s benzyl and ethyl esters enhance lipophilicity compared to methyl esters (e.g., Parchem compound) or hydrophilic cyano/fluoro groups (1g) .
- Ring Substitutions : Cyclopropane analogs (B1-B7) introduce strain, which may improve binding kinetics but reduce metabolic stability .
Key Observations:
- The target compound’s synthesis likely follows spirocyclization protocols similar to those for Compound 16, though specific steps are undocumented in the evidence .
- High-yield routes (e.g., 88% for Compound 16) suggest scalability for spiro systems with ester functionalities .
Table 3: Property Comparison
Key Observations:
- The target compound’s ethyl and benzyl esters likely result in higher LogP than aminopyridine derivatives (A1-A4), reducing aqueous solubility but improving membrane permeability .
- Halogenated analogs (e.g., 1g) exhibit even lower solubility due to hydrophobic cyano/fluoro groups .
Biological Activity
1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure, which is common in bioactive molecules. Its molecular formula is with a molecular weight of approximately 394.5 g/mol. This compound has garnered attention in medicinal chemistry and drug discovery due to its potential therapeutic applications.
Synthesis
The synthesis of 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate typically involves several key reactions, highlighting its complexity and significance in organic chemistry. The multi-step organic synthesis approach includes the formation of the spirocyclic framework followed by functionalization reactions to introduce the benzyl and ethyl groups.
Biological Activity
1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate exhibits a variety of biological activities that suggest its potential as a therapeutic agent:
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, particularly against glioma cells. Its mechanism appears to involve inducing apoptosis in cancer cells, which is crucial for cancer treatment.
- Neuroprotective Effects : The structural features of the compound suggest possible neuroprotective effects. Similar compounds in its class have shown efficacy as antidepressants and anticonvulsants, indicating that this compound may also exhibit such properties .
Research Findings
Recent investigations into the biological activity of related compounds have provided insights into the potential mechanisms by which 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate may exert its effects:
Case Studies
- Apoptosis Induction : A study on similar spiro[indoline] derivatives revealed that they significantly increased markers of apoptosis in glioma cell lines (U87MG and U251), suggesting that 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate could have comparable effects .
- Gene Expression Modulation : Research has shown that certain derivatives can modulate gene expression profiles associated with cell survival and apoptosis. This suggests that 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate might similarly influence gene expression pathways critical for cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate:
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Doxorubicin | Anticancer | 0.70 - 9.61 | Established chemotherapeutic agent |
| Penicipyrroether A | Antiglioma | 1.64 - 5.50 | Comparable activity to doxorubicin |
| Fascaplysin | Antiglioma | ~50 | Higher efficacy than temozolomide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
